molecular formula C13H18N2O2 B1313300 Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 259809-44-4

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B1313300
M. Wt: 234.29 g/mol
InChI Key: QOYGREZOOLKXJB-UHFFFAOYSA-N
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Description

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBDNC) is a synthetic organic compound that has recently been studied for its potential applications in various scientific research areas. TBDNC is a highly stable and non-toxic compound, which has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

One notable application of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is in the synthesis of fused tetracyclic heterocycles. A study by Li et al. (2013) described a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding fused tetracyclic heterocycles under catalyst-free conditions. This method showcased a versatile approach to synthesizing naphthyridine derivatives, indicating the compound's utility in creating structurally complex molecules with potential pharmaceutical applications (Li et al., 2013).

Antimycobacterial Activities

Another significant area of research is the exploration of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives for their antimycobacterial properties. Sriram et al. (2007) synthesized and evaluated a series of naphthyridine-3-carboxylic acids for their in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis. The study found that specific derivatives exhibited potent activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis, highlighting the compound's potential as a lead for developing new antimycobacterial agents (Sriram et al., 2007).

properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGREZOOLKXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467286
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

259809-44-4
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SO Sotnik, AI Subota, AY Kliuchynskyi… - The Journal of …, 2021 - ACS Publications
A Cu-catalyzed, easily scalable one-pot synthesis of fused pyridines by the reaction of cyclic ketones with propargylamine is described. The protocol was optimized based on the results …
Number of citations: 14 pubs.acs.org

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